4-benzoyl-N-(3,5-dichlorophenyl)benzamide
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Overview
Description
4-Benzoyl-N-(3,5-dichlorophenyl)benzamide is a chemical compound with the molecular formula C20H13Cl2NO2 It is a member of the benzamide family, characterized by the presence of a benzoyl group and a dichlorophenyl group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoyl-N-(3,5-dichlorophenyl)benzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with an appropriate arylamine in the presence of a solvent such as N,N-dimethylformamide (DMF) at elevated temperatures (around 60°C) . The reaction proceeds through the formation of an intermediate, which then reacts with the arylamine to yield the target benzamide derivative .
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes, with optimizations for scale-up. This may include the use of continuous flow reactors to ensure consistent reaction conditions and improved yields. The purification of the final product can be achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
4-Benzoyl-N-(3,5-dichlorophenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The presence of chlorine atoms on the phenyl ring makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The benzoyl group can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can modify the benzoyl group to form different functional groups.
Scientific Research Applications
4-Benzoyl-N-(3,5-dichlorophenyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as an inhibitor of certain enzymes or as a ligand in receptor binding assays.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-benzoyl-N-(3,5-dichlorophenyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
- N-(2,4-dichlorophenyl)-2-nitrobenzamide
Uniqueness
4-Benzoyl-N-(3,5-dichlorophenyl)benzamide is unique due to the presence of both a benzoyl group and a dichlorophenyl group, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
4-benzoyl-N-(3,5-dichlorophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2NO2/c21-16-10-17(22)12-18(11-16)23-20(25)15-8-6-14(7-9-15)19(24)13-4-2-1-3-5-13/h1-12H,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFCLKJDVWMPGFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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